1,2:5,6-Di-O-isopropylidene-D-mannitol 1,2:5,6-Di-O-isopropylidene-D-mannitol D-Mannitol 1,2:5,6-bis-acetonide is a useful API intermediate.
Brand Name: Vulcanchem
CAS No.: 1707-77-3
VCID: VC0003475
InChI: InChI=1S/C12H22O6/c1-11(2)15-5-7(17-11)9(13)10(14)8-6-16-12(3,4)18-8/h7-10,13-14H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1
SMILES: CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C
Molecular Formula: C12H22O6
Molecular Weight: 262.3 g/mol

1,2:5,6-Di-O-isopropylidene-D-mannitol

CAS No.: 1707-77-3

Inhibitors

VCID: VC0003475

Molecular Formula: C12H22O6

Molecular Weight: 262.3 g/mol

1,2:5,6-Di-O-isopropylidene-D-mannitol - 1707-77-3

CAS No. 1707-77-3
Product Name 1,2:5,6-Di-O-isopropylidene-D-mannitol
Molecular Formula C12H22O6
Molecular Weight 262.3 g/mol
IUPAC Name (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol
Standard InChI InChI=1S/C12H22O6/c1-11(2)15-5-7(17-11)9(13)10(14)8-6-16-12(3,4)18-8/h7-10,13-14H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1
Standard InChIKey ODYBCPSCYHAGHA-ZYUZMQFOSA-N
Isomeric SMILES CC1(OC[C@@H](O1)[C@H]([C@@H]([C@H]2COC(O2)(C)C)O)O)C
SMILES CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C
Canonical SMILES CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C
Appearance Powder
Description D-Mannitol 1,2:5,6-bis-acetonide is a useful API intermediate.
PubChem Compound 96011
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator